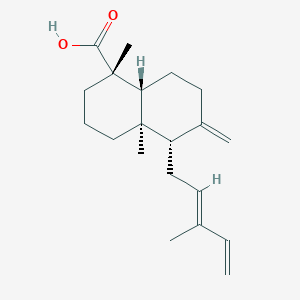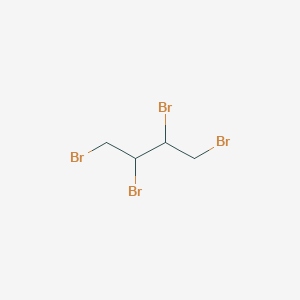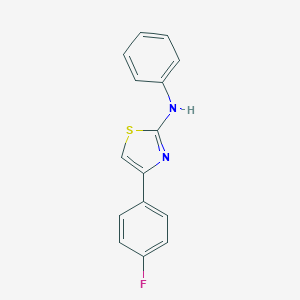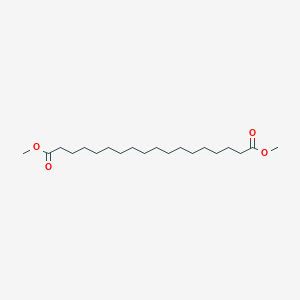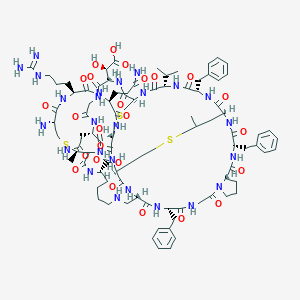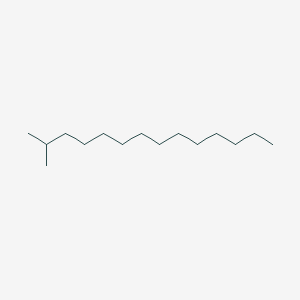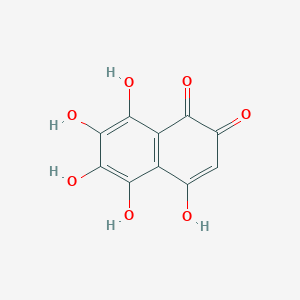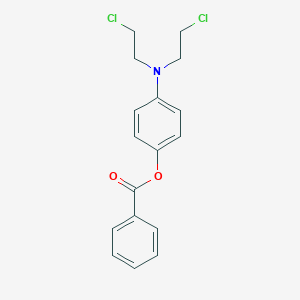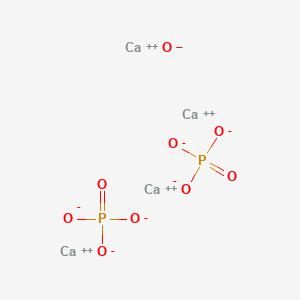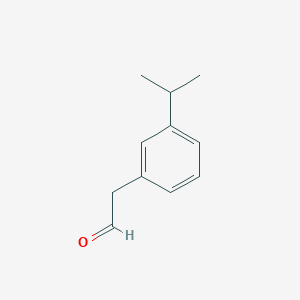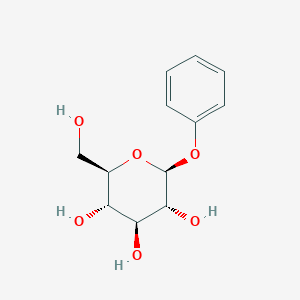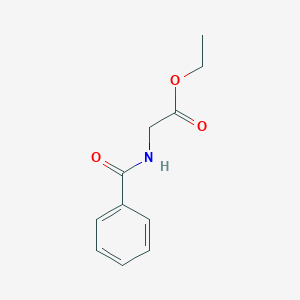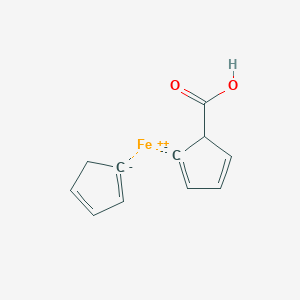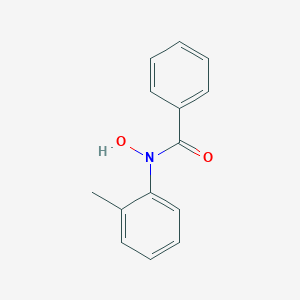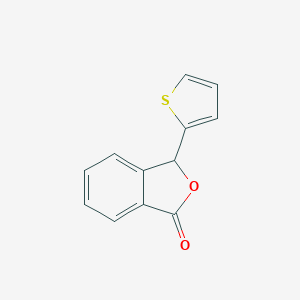
3-thiophen-2-yl-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-thiophen-2-yl-3H-2-benzofuran-1-one, also known as TBX, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TBX belongs to the class of benzofuran derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Mécanisme D'action
The mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one is not fully understood. However, it has been suggested that 3-thiophen-2-yl-3H-2-benzofuran-1-one exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and transcription. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
3-thiophen-2-yl-3H-2-benzofuran-1-one has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death process that is essential for the maintenance of tissue homeostasis. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been reported to inhibit the replication of various viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
3-thiophen-2-yl-3H-2-benzofuran-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a broad range of biological activities. However, there are also some limitations associated with 3-thiophen-2-yl-3H-2-benzofuran-1-one. For example, its mechanism of action is not fully understood, and its potential toxicity and side effects are not well characterized.
Orientations Futures
There are several future directions for the study of 3-thiophen-2-yl-3H-2-benzofuran-1-one. One potential area of research is the development of 3-thiophen-2-yl-3H-2-benzofuran-1-one-based anticancer drugs. Another area of research is the investigation of 3-thiophen-2-yl-3H-2-benzofuran-1-one as a potential treatment for viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 3-thiophen-2-yl-3H-2-benzofuran-1-one and to evaluate its potential toxicity and side effects. Overall, 3-thiophen-2-yl-3H-2-benzofuran-1-one is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
3-thiophen-2-yl-3H-2-benzofuran-1-one can be synthesized using various methods, including the cyclization of 2-(thiophen-2-yl)phenylacetic acid with acetic anhydride. Another method involves the reaction of 2-(thiophen-2-yl)phenylacetic acid with thionyl chloride, followed by the addition of sodium hydroxide and 2-hydroxybenzaldehyde. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
3-thiophen-2-yl-3H-2-benzofuran-1-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer properties by inhibiting the growth and proliferation of cancer cells. 3-thiophen-2-yl-3H-2-benzofuran-1-one has also been reported to exhibit antimicrobial activity against various bacterial and fungal strains. Additionally, 3-thiophen-2-yl-3H-2-benzofuran-1-one has been studied for its anti-inflammatory and antiviral properties.
Propriétés
Numéro CAS |
147437-99-8 |
|---|---|
Nom du produit |
3-thiophen-2-yl-3H-2-benzofuran-1-one |
Formule moléculaire |
C12H8O2S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
3-thiophen-2-yl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H8O2S/c13-12-9-5-2-1-4-8(9)11(14-12)10-6-3-7-15-10/h1-7,11H |
Clé InChI |
JXGGVKILPREQLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |
SMILES canonique |
C1=CC=C2C(=C1)C(OC2=O)C3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



